REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[N+:4]([C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][C:16]=1[C:17]#[C:18][Si](C)(C)C)[C:10]([O:12][CH3:13])=[O:11])([O-:6])=[O:5].[C:23]([OH:26])(=O)C>CO>[CH3:1][O:2][CH:18]([O:26][CH3:23])[CH2:17][C:16]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]=1[N+:4]([O-:6])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium methoxide
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OC)C=CC1C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ice water was poured onto the resulting residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 82.4% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |